molecular formula C19H20ClN3O3S B14101945 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-chlorobenzyl)acetamide

2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-chlorobenzyl)acetamide

Cat. No.: B14101945
M. Wt: 405.9 g/mol
InChI Key: DTICTWHRXIKILR-UHFFFAOYSA-N
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Description

2-(3-Butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-chlorobenzyl)acetamide is a synthetic organic compound featuring a thieno[3,2-d]pyrimidine core fused with a 2,4-dioxo group and substituted with a butyl chain at position 2.

This compound belongs to the thienopyrimidine class, known for diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. Its structural uniqueness lies in the synergistic combination of a thieno[3,2-d]pyrimidine core, a lipophilic butyl chain, and a polar 4-chlorobenzyl-acetamide group, which may optimize target binding and solubility .

Properties

Molecular Formula

C19H20ClN3O3S

Molecular Weight

405.9 g/mol

IUPAC Name

2-(3-butyl-2,4-dioxothieno[3,2-d]pyrimidin-1-yl)-N-[(4-chlorophenyl)methyl]acetamide

InChI

InChI=1S/C19H20ClN3O3S/c1-2-3-9-22-18(25)17-15(8-10-27-17)23(19(22)26)12-16(24)21-11-13-4-6-14(20)7-5-13/h4-8,10H,2-3,9,11-12H2,1H3,(H,21,24)

InChI Key

DTICTWHRXIKILR-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NCC3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-chlorobenzyl)acetamide involves multiple steps. The process typically starts with the preparation of the thieno[3,2-d]pyrimidine core, followed by the introduction of the butyl and chlorobenzyl groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve optimization of these steps to scale up the process while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and toluene, as well as catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-chlorobenzyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving abnormal cell growth and proliferation.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-chlorobenzyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it could interfere with DNA replication or protein synthesis, thereby affecting cell growth and survival. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Core Heterocycle Modifications

  • Thieno[3,2-d]pyrimidine vs. Pyrido[3,2-d]pyrimidine: Replacement of the sulfur atom in the thieno core with a nitrogen-containing pyrido system (e.g., in pyrido[3,2-d]pyrimidine derivatives) alters electronic properties and binding affinity. Pyrido analogs exhibit stronger π-π stacking interactions with DNA/RNA, correlating with antitumor activity . In contrast, the thieno core in the target compound may enhance metabolic stability due to reduced oxidative susceptibility .
  • Thieno[3,2-d]pyrimidine vs. Thiazole/Triazole Derivatives: Compounds with thiazole or triazole cores (e.g., N-(1,3-benzodioxol-5-yl)-2-[5-(4-methylphenyl)-thiazolo[3,2-d]triazol-3-yl]acetamide) prioritize hydrogen bonding over lipophilic interactions, favoring antimicrobial over anticancer effects .

Substituent Effects

  • However, excessive hydrophobicity may reduce aqueous solubility, necessitating formulation optimization .
  • 4-Chlorobenzyl-Acetamide vs. Fluorobenzyl/Diethylamino Groups: The 4-chlorobenzyl moiety enhances electrophilicity and halogen bonding, often associated with kinase inhibition . Fluorobenzyl derivatives (e.g., N-(3-chloro-4-fluorobenzyl)-2-...acetamide) exhibit higher selectivity for tyrosine kinases but lower metabolic stability due to fluorine’s electronegativity . Diethylamino substituents (e.g., in N-cyclopentyl-2-...acetamide) prioritize basicity, favoring ion-channel interactions .

Biological Activity

The compound 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-chlorobenzyl)acetamide is a member of the thieno[3,2-d]pyrimidine family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound features a thieno[3,2-d]pyrimidine core with a butyl substituent and a chlorobenzyl group. These structural elements contribute to its lipophilicity and biological interactions.

Property Value
Molecular FormulaC18H23ClN3O3S
Molecular Weight388.90 g/mol
IUPAC NameThis compound

Biological Activity

Research indicates that compounds with thieno[3,2-d]pyrimidine structures exhibit a range of biological activities including:

  • Anticancer Activity : Studies have shown that derivatives of thieno[3,2-d]pyrimidine can inhibit tumor growth through various mechanisms. For instance, a study identified a novel anticancer compound that demonstrated significant efficacy against multicellular spheroids, suggesting potential for in vivo applications .
  • Antimicrobial Effects : The thieno[3,2-d]pyrimidine scaffold has been associated with antimicrobial properties. Compounds similar to our target compound have been reported to exhibit activity against various bacterial strains .
  • Enzyme Inhibition : The unique structure allows for interaction with specific enzymes, potentially leading to inhibition of metabolic pathways crucial for cancer cell survival .

Case Studies

  • Anticancer Screening : A recent study screened a library of compounds against multicellular tumor spheroids and identified promising candidates with thieno[3,2-d]pyrimidine structures. The results indicated that modifications in the substituents significantly influenced the anticancer activity .
  • Enzyme Interaction Studies : Research involving enzyme assays revealed that compounds based on the thieno[3,2-d]pyrimidine framework can effectively inhibit specific enzymes linked to cancer progression. The binding affinity was measured using various biochemical techniques .

Synthesis Methods

The synthesis of this compound can be achieved through several synthetic routes:

  • Multi-component Reactions (MCRs) : Utilizing MCRs allows for the efficient assembly of complex scaffolds while maintaining high diversity in functional groups .
  • Palladium-Catalyzed Reactions : These reactions can facilitate the formation of carbon-carbon bonds necessary for constructing the thieno[3,2-d]pyrimidine core .

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